2-(3-Iodophenoxy)-1,3-thiazole
Description
2-(3-Iodophenoxy)-1,3-thiazole is a halogenated heterocyclic compound featuring a thiazole core substituted with a 3-iodophenoxy group. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is widely studied for its pharmacological and material science applications.
Properties
Molecular Formula |
C9H6INOS |
|---|---|
Molecular Weight |
303.12 g/mol |
IUPAC Name |
2-(3-iodophenoxy)-1,3-thiazole |
InChI |
InChI=1S/C9H6INOS/c10-7-2-1-3-8(6-7)12-9-11-4-5-13-9/h1-6H |
InChI Key |
NOFYKRVJTGRFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Halogen Effects: The iodine atom in 2-(3-Iodophenoxy)-1,3-thiazole likely enhances polarizability and van der Waals interactions compared to lighter halogens (e.g., fluorine in ). For example, 2-(2-fluorophenyl)-1,3-thiazoles exhibit intramolecular S···F bonding, stabilizing their crystal structures , whereas iodine’s larger atomic radius may favor intermolecular interactions or altered pharmacokinetics.
Substituent Position: The 3-iodophenoxy group’s meta-substitution contrasts with para-substituted analogues (e.g., 9c in ). Para-substituents often improve steric access to binding pockets, but meta-substitution may confer selectivity in target engagement.
Biological Activity: Thiazoles with hydrazinyl side chains () show nanomolar-range antitumor activity, while halogenated variants (e.g., 9c) demonstrate enzyme inhibition. The iodine substituent in this compound could similarly enhance interactions with hydrophobic enzyme pockets or DNA targets.
Physicochemical and Pharmacokinetic Profiles
- Melting Points: Brominated analogues (e.g., 9c) report higher melting points (~200–250°C) compared to non-halogenated derivatives, attributed to stronger halogen bonding . Iodine’s polarizability may further elevate melting points.
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